Ethylenediaminetetraacetic acid

Catalog No.
S526875
CAS No.
60-00-4
M.F
C10H16N2O8
C10H16N2O8
((HOOCCH2)2NCH2)2
M. Wt
292.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediaminetetraacetic acid

CAS Number

60-00-4

Product Name

Ethylenediaminetetraacetic acid

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid

Molecular Formula

C10H16N2O8
C10H16N2O8
((HOOCCH2)2NCH2)2

Molecular Weight

292.24 g/mol

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

KCXVZYZYPLLWCC-UHFFFAOYSA-N

SMILES

C(C[NH+](CC(=O)O)CC(=O)[O-])[NH+](CC(=O)O)CC(=O)[O-]

Solubility

SOL IN SOLN OF ALKALI HYDROXIDES
Insoluble in common organic solvents
In water, 1,000 mg/L at 25 °C
9.26e+00 g/L
Solubility in water, g/100ml at 20 °C: 0.05 (very poor)

Synonyms

Acid, Edetic, Acid, Ethylenediaminetetraacetic, Acid, Ethylenedinitrilotetraacetic, Calcitetracemate, Disodium, Calcium Disodium Edetate, Calcium Disodium Versenate, Calcium Tetacine, Chelaton 3, Chromium EDTA, Copper EDTA, Coprin, Dicobalt EDTA, Dinitrilotetraacetate, Disodium Ethylene, Dinitrilotetraacetate, Ethylene, Disodium Calcitetracemate, Disodium EDTA, Disodium Ethylene Dinitrilotetraacetate, Disodium Versenate, Calcium, Distannous EDTA, Edathamil, Edetate Disodium Calcium, Edetate, Calcium Disodium, Edetates, Edetic Acid, Edetic Acid, Calcium Salt, Edetic Acid, Calcium, Sodium Salt, Edetic Acid, Chromium Salt, Edetic Acid, Dipotassium Salt, Edetic Acid, Disodium Salt, Edetic Acid, Disodium Salt, Dihydrate, Edetic Acid, Disodium, Magnesium Salt, Edetic Acid, Disodium, Monopotassium Salt, Edetic Acid, Magnesium Salt, Edetic Acid, Monopotassium Salt, Edetic Acid, Monosodium Salt, Edetic Acid, Potassium Salt, Edetic Acid, Sodium Salt, EDTA, EDTA, Chromium, EDTA, Copper, EDTA, Dicobalt, EDTA, Disodium, EDTA, Distannous, EDTA, Gallium, EDTA, Magnesium Disodium, EDTA, Potassium, EDTA, Stannous, Ethylene Dinitrilotetraacetate, Ethylene Dinitrilotetraacetate, Disodium, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Acid, Gallium EDTA, Magnesium Disodium EDTA, N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine), Potassium EDTA, Stannous EDTA, Tetacine, Calcium, Tetracemate, Versenate, Versenate, Calcium Disodium, Versene

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Description

The exact mass of the compound Edetic acid is 292.0907 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000000 mg/l at 25 °c0.00 msol in soln of alkali hydroxidesinsoluble in common organic solventsin water, 1,000 mg/l at 25 °cin water, 1.0x10+6 mg/l (miscible) at 25 °c (est)9.26e+00 g/lsolubility in water, g/100ml at 20 °c: 0.05 (very poor). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives. It belongs to the ontological category of ethylenediamine derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Metal Ion Sequestration and Removal

Edetic acid's primary function in research is to sequester and remove metal ions from solutions. This is achieved through a process called chelation, where the molecule's structure forms a ring-like structure around the metal ion, effectively rendering it inactive. This is crucial in various research settings:

  • Enzymatic Studies: Metal ions can act as cofactors for enzymes, influencing their activity. By using EDTA to remove these metal ions, researchers can investigate the specific role of the metal ion in enzyme function .
  • Isolation and Purification of Biomolecules: During the isolation and purification of proteins and other biomolecules, metal ions can interfere with the process. EDTA can be used to remove these metal ions, ensuring the purity of the isolated biomolecule .
  • Maintaining Cell Culture Integrity: Metal ions present in cell culture media can affect cell growth and viability. EDTA can be used to chelate these metal ions, maintaining optimal conditions for cell cultures .

Studying Metal-Ion Interactions

Edetic acid's ability to form complexes with metal ions is also exploited to study the interaction between these metal ions and various biomolecules. By observing changes in binding affinity or stability of the EDTA complex, researchers can gain insights into the:

  • Metal Binding Sites: EDTA can be used to probe the specific binding sites for metal ions on proteins and other biomolecules, helping to understand their structure and function .
  • Metal-Dependent Processes: Certain biological processes are dependent on the presence of specific metal ions. By using EDTA to remove these metal ions, researchers can investigate their role in these processes .

Other Research Applications

Beyond its role in metal ion chelation, Edetic acid finds applications in other areas of scientific research:

  • Free Radical Scavenger: Edetic acid has some free radical scavenging properties, making it a potential tool in studies related to oxidative stress and related diseases . However, more research is needed to fully understand its effectiveness in this area.
  • Diagnostic Applications: Radiolabeled forms of EDTA can be used in diagnostic imaging techniques to assess kidney function and identify certain metal ion poisoning cases .

Ethylenediaminetetraacetic acid is an aminopolycarboxylic acid with the molecular formula C₁₀H₁₆N₂O₈. It is typically encountered as a white, slightly water-soluble solid. The compound features four carboxylic acid groups and two amine groups, allowing it to form stable complexes with a variety of metal ions such as calcium, magnesium, iron, and lead . Ethylenediaminetetraacetic acid is available in several salt forms, including disodium ethylenediaminetetraacetic acid, which is the most commonly used due to its higher solubility compared to the free acid .

The mechanism of action of EDTA revolves around its chelation ability. By forming stable complexes with metal ions, EDTA can:

  • Remove metal ions from solution: This principle is utilized in analytical chemistry to separate metal ions for further analysis.
  • Prevent metal-catalyzed reactions: EDTA can inhibit reactions that require metal ions as catalysts.
  • Detoxify heavy metal poisoning: In medicine, EDTA is used as a chelation therapy to remove heavy metals like lead and mercury from the bloodstream. The formed complex with EDTA allows for excretion of the metal through urine [].
  • Skin and eye irritation: Direct contact with EDTA can cause irritation of the skin and eyes.
  • Respiratory irritation: Inhalation of EDTA dust can irritate the respiratory tract.
  • Environmental impact: Improper disposal of EDTA can contaminate water sources. As a chelator, it can mobilize other metals in the environment, potentially leading to unintended consequences [].

Ethylenediaminetetraacetic acid functions primarily through complexation reactions. It can bind metal ions in a 1:1 ratio, forming stable metal-ethylenediaminetetraacetic acid complexes. The general reaction can be represented as:

EDTA2+Mn+[EDTA M](n2)\text{EDTA}^{2-}+\text{M}^{n+}\rightarrow [\text{EDTA M}]^{(n-2)}

where M represents various metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), or iron (Fe²⁺/Fe³⁺) . The stability of these complexes varies based on the metal ion involved and the pH of the solution. At a pH around 10, the fully deprotonated form of ethylenediaminetetraacetic acid predominates, enhancing its complexing ability .

The synthesis of ethylenediaminetetraacetic acid was first reported in 1935 by Ferdinand Münz. The most common synthesis route involves reacting ethylenediamine with chloroacetic acid or through a multi-step process involving ethylenediamine, formaldehyde, and sodium cyanide . This method produces tetrasodium ethylenediaminetetraacetic acid, which can subsequently be converted into other salt forms or the free acid.

Ethylenediaminetetraacetic acid has diverse applications across various industries:

  • Analytical Chemistry: It is extensively used in complexometric titrations to determine concentrations of metal ions in solutions.
  • Medicine: Employed for treating heavy metal poisoning and managing conditions like hypercalcemia.
  • Environmental Science: Utilized in soil remediation and water treatment processes to remove heavy metals.
  • Food Industry: Acts as a preservative by binding trace metals that could catalyze spoilage reactions.

Research has shown that ethylenediaminetetraacetic acid interacts with various metal ions, affecting their bioavailability and toxicity. Studies indicate that its chelation properties can mitigate the harmful effects of heavy metals in biological systems by reducing their free ion concentrations . Additionally, ethylenediaminetetraacetic acid's ability to form stable complexes can influence metabolic pathways involving these metals.

Several compounds share similar chelating properties with ethylenediaminetetraacetic acid. Here are some notable examples:

CompoundStructure TypeChelating CapacityUnique Features
Nitrilotriacetic AcidTri-dentate ligandModerateLess effective than ethylenediaminetetraacetic acid but still used in some applications.
Diethylenetriaminepentaacetic AcidPenta-dentate ligandHighForms stronger complexes due to additional coordination sites.
Hydroxyethylidene Diphosphonic AcidBidentate ligandModeratePrimarily used for scale removal in industrial applications.

Ethylenediaminetetraacetic acid stands out due to its hexadentate nature, allowing it to form highly stable complexes with a wide range of metal ions compared to these other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses.
Dry Powder; Other Solid; Liquid
Dry Powder; Dry Powder, Liquid; NKRA; Pellets or Large Crystals; Liquid; Other Solid
Clear crystals; [CAMEO]
White solid; [Merck Index] Colorless odorless solid; [Sigma-Aldrich MSDS]
White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS]
Solid
COLOURLESS CRYSTALS OR WHITE POWDER.

Color/Form

Crystals from water
Colorless crystals
White crystalline powde

Color Additive Status

Array
FDA Color Additive Status for COSMETIC use

XLogP3

-5.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

292.09066547 g/mol

Monoisotopic Mass

292.09066547 g/mol

Flash Point

Flash point is> 100 °C,

Heavy Atom Count

20

Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float
Relative density (water = 1): 0.86

LogP

-2.6
log Kow = -3.86 (est)
log Kow = -11.70 (est)
-2.6
-3.4; -5.01

Decomposition

When heated to decomp it emits toxic fume of /nitrogen oxides/.
Disodium EDTA decomposes at 252 °C.
When heated to decomposition it emits toxic fumes of /nitrogen oxides and sodium oxides/.
220-245 °C

Appearance

Solid powder

Melting Point

245 °C
MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution.
MP: 242 °C /EDTA disodium dihydrate/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9G34HU7RV0

Related CAS

10058-42-1 (iron(3+) salt)
139-33-3 (di-hydrochloride salt)
17421-79-3 (mono-hydrochloride salt)
2001-94-7 (di-potassium salt)
24669-13-4 (chromium salt)
53404-51-6 (mono-potassium salt)
6381-92-6 (di-hydrochloride salt, di-hydrate)
7379-27-3 (potassium salt)
7379-28-4 (hydrochloride salt)
76353-66-7 (calcium,hydrochloride salt)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

For the reduction of blood levels and depot stores of lead in lead poisoning (acute and chronic) and lead encephalopathy, in both pediatric populations and adults.

Therapeutic Uses

Anticoagulants; Antidotes; Chelating Agents
EDTA has been used to treat alkali, particularly lime, burns of the cornea.
(51)Cr-EDTA has been used since 1966 as a radiotracer for the assessment of glomerular filtration rate.
Chelation therapy using EDTA has been used since 1955 to treat atherosclerotic cardiovascular disease, but its efficacy has been disputed in recent years. /Former use/
For more Therapeutic Uses (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (8 total), please visit the HSDB record page.
Anticoagulants; Chelating Agents; Food Additives
Endrate (Edetate Disodium Injection, USP) is indicated in selected patients for the emergency treatment of hypercalcemia and for the control of ventricular arrhythmias associated with digitalis toxicity. /Included in US product label/
Disodium edentate is also used therapeutically as an anticoagulant as it will chelate calcium and prevent the coagulation of blood in vitro. Concentrations of 0.1% w/v are used in small volumes for hematological testing and 0.3% w/v in transfusions.
Disodium EDTA is used occasionally to terminate the effects of injected calcium, to antagonize digitalis toxicity, or to suppress tachyarrhythmias. /Former/
For more Therapeutic Uses (Complete) data for Disodium EDTA (8 total), please visit the HSDB record page.

Pharmacology

Edetate calcium is a heavy metal chelating agent. The calcium in edetate calcium can be displaced by divalent or trivalent metals to form a stable water soluble complex that can be excreted in the urine. In theory, 1 g of edetate calcium can theoretically bind 620 mg of lead, but in reality only about 5 mg per gram is actually excreted into the urine in lead poisoned patients. In addition to chelating lead, edetate calcium also chelates and eliminates zinc from the body. Edetate calcium also binds cadmium, copper, iron and manganese, but to a much lesser extent than either lead or zinc. Edetate calcium is relatively ineffective for use in treating mercury, gold or arsenic poisoning.
Edetic Acid is the acid form of edetate, a chelating agent with anti-hypercalcemic and anticoagulant properties. Edetic acid binds calcium and heavy metal ions, forming soluble stable complexes which are readily excreted by the kidneys. This results in a decrease in serum calcium levels. This agent is also used as an anticoagulant for blood specimens and is applied as a treatment of lead poisoning.

MeSH Pharmacological Classification

Food Additives

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB03 - Edetates

Mechanism of Action

The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron metabolized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased.
Effects on rat liver glucocorticoid receptor in vitro was studied. At 4 °C, 10 mmole EDTA had a stablizing effect on unbound hepatic glucocorticoid receptors. Apparently, endogenous metal ions are involved in the processes of glucocorticoid-receptor complex stabilization and transformation.
Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart.
Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium.

Vapor Pressure

1.50X10-12 mm Hg at 25 °C /Extrapolated/

Pictograms

Irritant

Irritant

Impurities

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde.
Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man.
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

Other CAS

60-00-4
688-55-1
139-33-3
10058-42-1
62-33-9

Absorption Distribution and Excretion

Poorly absorbed from the gastrointestinal tract. Well absorbed following intramuscular injection.
It is excreted primarily by the kidney, with about 50% excreted in one hour and over 95% within 24 hours.2 Almost none of the compound is metabolized.
Studies with (14)C-EDTA were performed in a similar manner to studies with (14)C-Diethylenetriamine Pentaacetic Acid (DTPA). (14)C-DTFA, 10 to 15mg with a (14)C activity of 15 to 20 pCi, was administered IV to 4 patients. Oral doses of (14)C-EDTA, either 3 mg with a 14C activity of 5 to 10 pCi or 50 mg (14)C-EDTA with a (14)C activity of 75 to 100 pCi, were administered to two patients. The urinary excretion pattern for (14)C-EDTA was similar to that of (14)C-DTPA. The kidneys were the major route of excretion for (14)C-DTPA after IV injection. At the end of 24 hours, 90% to 100% of the dose of (14)C-DTPA was excreted in the urine. Oral doses of (14)C-DTPA passed through the intestine and 95% to 100% of the dose was recovered in the stool within 2 to 5 days. The urinary excretion was < 8% in the seven patients who received (14)C-DTPA orally. Results for (14)C-EDTA were similar, although it was administered orally to two patients. Additionally, blood samples taken from 1 hour to 3 days after oral administration of (14)C-DTPA did not have any (14)C activity. Similar results were obtained for (14)C-EDTA.
/Investigatos/ found that increasing concentrations of EDTA increases its binding per milligram of albumin. This binding action increases as the pH values increase from 5.1 to 8.2 and the beta-globulin fraction binds more EDTA than other plasma proteins.
/Investigators/ reported that (51)Cr-EDTA moved passively across the epithelium of the gastrointestinal (GI) tract of dogs. The investigators treated muscle-stripped segments of the stomach, ileum, and colon with 0.5 mL of the chelate at a concentration of 9.0 mM. The rate of flux of the chelate was greatest in the ileum, less in the colon, and least in the stomach. No net accumulation of the probe was observed. In addition, the movement of the chelate across the ileum was not affected by neuronal blockade with tetrodotoxin. The investigators suggested that (51)Cr-EDTA moved from the gut lumen via a shunt pathway.
/Investigators/ instilled a solution containing 5 MBq (51)Cr-EDTA (in 14 mL of isotonic saline) in the nasal cavity of 6 smokers and 12 nonsmokers, and maintained the exposure for 15 minutes. Urine was collected for 24 hours after instillation. The median recovered amount of the chelate in smokers was 0.07 mL, and the median amount in nonsmokers was 0.16 mL. After instillation was repeated with the addition of 0.6% dioctylsodium sulfosuccinate to the solution, the median amount recovered for six nonsmokers increased to 1.13 mL. The investigators concluded that nasal airway absorption was not increased in smokers compared to nonsmokers. The investigators also administered 5 MBq (51)Cr-EDTA and 0.6% dioctylsodium sulfosuccinate in 2.0 mL saline to four separate subjects to determine the GI absorption of EDTA. The mean amount of the chelate recovered in the urine corresponded to 1.4% of the dose.
For more Absorption, Distribution and Excretion (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (11 total), please visit the HSDB record page.
After intravenous administration, the chelate formed is excreted in the urine with 50% appearing in 1 hour and over 95% in 24 hours.
Disodium edentate ... /is/ poorly absorbed from the gastrointestinal tract and /is/ associated with few adverse effects when used as an excipient in pharmaceutical preparations.
Twenty male Sprague-Dawley rats were divided into four groups of five animals each. Rats in group 1 received ip injections of (14)C Disodium EDTA, group 2 received this compound on depilated skin, rats in group 3 received this compound on depilated and abraded skin (abraded every 2 or 3 cm over treated area), and group 4 was the control group. The specific activity of the (14)C Disodium EDTA was 21.6 mCi/mM and it was dissolved in saline to yield a final solution of 50 pCi/mL. Animals that received ip injections got 0.5 mL of this solution, or 25 pCi of (14)C Disodium EDTA. Animals that had the compound applied to the skin received 25 pCi of (14)C Disodium EDTA in the form of an ointment (modulan, mineral oil, petrolatum, cetyl alcohol 35:21 :25:12) spread over an area of 50 sq cm spread over a sheet of thin polyethylene. This sheet was taped to the trunk of each animal. A collar was fixed around the neck of the rats. All animals were decapitated 24 hours after treatment. The tissue distribution (per 100 mg wet organ weight) of (14)C Disodium EDTA 24 hours after ip administration was as follows: liver 577+/- 13, small intestine 631 +/- 25, large intestine 696 +/- 19, and kidney 1964 +/- 220. Twenty-four hours after application on normal skin the tissue distribution was as follows: liver 6 +/- 4, small intestine 99 +/- 22, large intestine 107 +/- 24, and kidneys 29 +/- 12. Twenty-four hours after application on abraded skin the tissue distribution was as follows: liver 139 +/- 34, small intestine 214 +/- 76, large intestine 309 +/- 115, and kidneys 222 +/- 30.
/Investigators/ reported that rats fed 0.5%, 1.0%, and 5.0% Disodium EDTA for 12 weeks excreted 82.2%, 44.5%, and 45.4%, respectively, of the ingested dose in the urine and feces. The feces contained 99.4%, 98.2%, and 97.5% of the excreted material and the urine contained 0.6%, 1.8%, and 2.5% of the material for the respective doses.
For more Absorption, Distribution and Excretion (Complete) data for Disodium EDTA (7 total), please visit the HSDB record page.

Metabolism Metabolites

Almost none of the compound is metabolized.
EDTA is reportedly eliminated essentially unchanged.

Associated Chemicals

Trisodium Ethylenediaminetetraacetate trihydrate;150-38-9

Wikipedia

Ethylenediaminetetraacetic_acid
Creatine

Drug Warnings

... direct contact with EDTA may cause dermal sensitization (eczema) or allergic conjunctivitis.
/BOXED WARNING/ The use of this drug in any particular patient is recommended only when the severity of the clinical condition justifies the aggressive measures associated with this type of therapy.
Clinical studies of edetate disodium did not include sufficient numbers of patients aged 65 and over to determine whether they respond differently from younger subjects. Other reported clinical experience has not identified differences in responses between elderly and younger patients. In general, dose selection for an elderly patient should be cautious, reflecting the greater frequency of decreased hepatic, renal, or cardiac function, and of concomitant disease or other drug therapy.
Fatal medication errors have occurred that involve confusion between edetate calcium disodium (calcium EDTA) and edetate disodium (no longer commercially available in the US). Children and adults have mistakenly received edetate disodium instead of edetate calcium disodium; at least 5 deaths have occurred as a result of inadvertent administration of edetate disodium. Although both edetate calcium disodium and edetate disodium are heavy metal antagonists, the 2 drugs were originally approved by the US Food and Drug Administration (FDA) for different uses and have different effects; edetate disodium was formerly FDA approved for use in selected patients for the emergency treatment of hypercalcemia or for the control of ventricular arrhythmias associated with cardiac glycoside toxicity. Use of edetate disodium may result in a substantial, and sometimes fatal, decrease in serum calcium concentrations. In June 2008, FDA withdrew its prior approval for edetate disodium because of safety concerns following a review of the risk-benefit profile of the drug. FDA stated that it was not considering additional action regarding edetate calcium disodium at that time; most of the fatalities following administration of an EDTA drug have involved medication errors in which edetate disodium was administered instead of edetate calcium disodium. FDA has not received reports of any fatalities resulting from the administration of edetate calcium disodium that involve a medication error.
Edetate Disodium Injection is contraindicated in anuric patients. It is not indicated for the treatment of generalized arteriosclerosis associated with advancing age.
For more Drug Warnings (Complete) data for Disodium EDTA (22 total), please visit the HSDB record page.

Biological Half Life

The half life of edetate calcium disodium is 20 to 60 minutes.
... About 50% of EDTA admin iv is excreted within 1 hr and 90% within 7 hr. ...
After intravenous administration, the chelate formed is excreted in the urine with 50% appearing in 1 hour and over 95% in 24 hours.

Use Classification

Fragrance Ingredients
Food Additives -> ANTIOXIDANT_SYNERGIST; PRESERVATIVE; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes
Cosmetics -> Viscosity controlling; Chelating
Adjuvants

Methods of Manufacturing

EDTA ... /is/ formed when ethylenediamine was condensed with sodium monochloroacetate in the presence of sodium carbonate. An aqueous solution of the reactants was heated to 90 °C for 10 hours, then was cooled and acidified with hydrochloric acid, where upon the acid precipitated.
All of the industrially used methods of manufacture of EDTA and its salts involve the addition of formaldehyde and hydrogen cyanide or an alkali metal cyanide to an aqueous solution of EDTA. The salts, or edetates, are then formed by hydrolysis. EDTA can also be formed by heating tetrahydroxyethylethylenediamine with sodium or potassium hydroxide using a cadmium oxide catalyst.
The most widely used synthesis is the alkaline cyanomethylation of ethylenediamine by means of sodium cyanide and formaldehyde. ... This method offers high yields (>90%) of the chelating agent. The principal byproduct is ammonia, which is continuously boiled off during the reaction. However, some of the ammonia is cyanomethylated to yield salts of NTA, N-(carboxymethyl) glycine, and of glycine. In addition, glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde. These impurities are not detrimental to most applications of chelating agents.
/In the Singer synthesis process/ the cyanomethylation step is separate from the hydrolysis. Hydrogen cyanide and formaldehyde react with ethylenediamine to form insoluble (ethylenedinitrilo)tetraacetonitrile (EDTN), 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis(acetonitrile), in high yield (>96%). The intermediate nitrile is separated, washed, and subsequently hydrolyzed with sodium hydroxide to tetrasodium EDTA, with liberation of byproduct ammonia. Carrying out the synthesis in two stages eliminates most of the impurity-forming reactions and yields a very pure form of chelating agent.
All of the industrially used methods of manufacture of EDTA and its salts involve the addition of formaldehyde and hydrogen cyanide or an alkali metal cyanide to an aqueous solution of EDTA. The salts, or edetates, are then formed by hydrolysis. EDTA can also be formed by heating tetrahydroxyethylethylenediamine with sodium or potassium hydroxide using a cadmium oxide catalyst. Disodium EDTA was prepared by dissolving EDTA into a hot solution that contained two equivalents of sodium hydroxide. The solution was then allowed to crystallize.
(Ethylenedinitrilo)tetraacetic acid is dissolved in a hot solution containing two equivalents of NaOH, and the disodium salt is allowed to crystallize.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Wholesale and Retail Trade
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Inorganic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-: ACTIVE
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:2): ACTIVE
EDTA ... the anticoagulant of choice for hematological testing because it allows the best preservation of cellular components and morphology of blood cells.
A number of salts of EDTA are available with uses identical or similar to the acid. The USP salts are called edetates (calcium disodium, disodium edetates); others are usually abbreviated to EDTA (tetrasodium, trisodium EDTA). Other salts, known chiefly under trademark names, are the sodium ferric, dihydrogen ferrous and a range of disodium salts with magnesium, divalent cobalt, manganese, copper, zinc, and nickel.
Historical data (data submitted to the FDA in 1984) indicated that EDTA and Tetrasodium EDTA were used typically at concentrations up to 1%, but one formulation each contained concentrations of 25%.
Addition of EDTA to contact lens storing and rinsing solution prevents the inactivation of the protein remover which is present in the formulation.
For more General Manufacturing Information (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (10 total), please visit the HSDB record page.
Disodium edetate, Na2EDTA, and ... closely related compounds have been used as industrial and analytical reagents because they chelate many divalent & trivalent metals

Analytic Laboratory Methods

EDTA in pickled vegetables was identified by gas-liquid chromatography and confirmed by mass fragmentography after conversion to its tetramethyl ester.
A spectrophotometric method for determining EDTA in freshwater is presented. The sensitivity of the method is 10 ug.
Ethylenediaminetetraacetic acid and related chelating agents are readily analyzed by titration with standardized solutions of metal salts, which react quantitatively to form metal chelate complexes. The endpoint is commonly determined by the precipitation and turbidity of an insoluble metal compound or the color change of a metal-sensitive dye used as an indicator.
Method: ASTM D3113A, Standard Test Methods for Sodium Salts of EDTA in Water; Analyte: ethylenediaminetetraacetic acid; Matrix: Waters containing free Na4EDTA or heavy metal or alkaline earth chelates of Na4EDTA either individually or in combination, in concentrations from 0.5 to 20 mg/L. Higher concentrations may be determined by dilution; Detection Level: 0.5 mg/L.
Method: ASTM D3113B, Standard Test Methods for Sodium Salts of EDTA in Water; Analyte: ethylenediaminetetraacetic acid; Matrix: Waters containing unchelated EDTA in concentrations of 1 to 50 mg/L. Higher concentrations may be determined by diluting the sample; Detection Level: 1 mg/L.

Clinical Laboratory Methods

Ethylene diamine tetraacetic acid (EDTA) is a chelator for metal ions that has found widespread application in modern medicine and pharmacy. However, few studies have examined the cytotoxic side-effects of EDTA when added to biological samples upon various laboratory analyses. The present study was aimed at assessing the artefactual side-effects of EDTA on some biochemical assays performed on human milk samples. The secondary effects of addition of EDTA (at a final concentration of 20 mmol/L) to inhibit complement system activation in human breast-milk samples were examined, using different laboratory techniques and methods, compared to milk samples with equivalent volumes of phosphate-buffered saline added. Assays considered included Biuret's test for total protein measurement, CH50 assays of whole complement activity, pH measurements and total cell counts. The toxic effects of EDTA included breast-milk cell loss, disruption of milk fat globule membrane and subsequent release of membrane-bound protein, free fatty acids and reduction in pH. It also caused false-positive results of hemolytic assays.

Storage Conditions

Chelating agents, by their very nature, tend to be corrosive to metals such as copper, zinc, and iron. The alkaline salts corrode aluminum severely, and contact with these salts should be avoided. Stainless steel and most polymers or coatings that are able to withstand dilute alkali are acceptable as construction materials. Solid chelating agents should be stored in a cool, dry place to avoid caking. /Chelating agents/
Store at 25 °C (77 °F) with excursions permitted between 15 to 30 °C (59 to 86 °F).
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a refrigerator.

Interactions

Total myocardial calcium content of rats treated with adriamycin was very high. Treatment with EDTA decreased calcium levels almost to normal values; however the histological adriamycin-induced cardiac alterations were not prevented.
The effect of EDTA (ethylenediaminetetraacetate) on the antimicrobial activity of 10% sodium sulfacetamide solutions was evaluated in this study by kill rate and minimum /inhibitory/ concentration (mic). EDTA improves the kill rate, but not the mic, for the pseudomonas, serratia, and candida species regardless of the preservative.
... Increased absorption of drugs ... occurs in presence of ... ethylenediaminetetraacetic acid (EDTA). When given orally ... (100-500 mg/kg in rats), the chelator increased ... /the/ rate of absorption of heparin, sulfopolyglucin, mannitol, inulin, decamethonium, sulfanilic acid ... Phenol red, all lipid-insoluble substances which ordinarily are poorly absorbed from GI tract. The wide variety of the chemical structures of these suggests that the chelating agent is acting in a nonspecific way and is not affecting the physical or chemical state of the compounds within the intestine ... /there is/ direct evidence that EDTA acts by increasing the permeability of the intestinal epithelium ... Perhaps EDTA alters permeability by increasing the size of the membrane pores or by widening the spaces between the epithelial cells through the removal of calcium ions.
The effects of EDTA on contractile responses of hamster cremaster arterioles and rat aortic strips to epinephrine (EPI) or norepinephrine (NOR) were examined. Comparable contractile responses were elicited by lower EPI or NOR concentration in presence than in absence of EDTA. Individual responses were maintained in the presence of EDTA but rapidly declined if EDTA was not present. Apparently, oxidation of EPI and NOR reduces apparent vascular reactivity and EDTA prevents or delays the reduction.
For more Interactions (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (8 total), please visit the HSDB record page.
/Investigators/ reported that Disodium EDTA (10 mg/mL) increased the intestinal absorption of neutral, basic, and acidic compounds in the male Sprague-Dawley rat. The chelating agent increased the absorption of (14)C-mannitol and (14)C-inulin from <2% to 7%-b 1%, the absorption of (14)C-N-methyldecamethonium from 2%-3% to 11%-15%, and the absorption of sulfanilic acid from 11%-14% to 26%-32%. Plasma concentrations of the drugs were increased as much as five- or sixfold, compared to controls.
Disodium EDTA at a concentration of 1% (w/v; 24 mM) increased the in situ drug absorption of acetazolamide from the small intestine of male Charles River rats when administered with 1% (w/v) reduced glutathione. Intestinal absorption was increased by 1.5 to 2 times; however, absorption from the stomach was not affected by treatment with EDTA and glutathione. The investigators suggested that Disodium EDTA altered the aqueous permeability of the intestinal epithelium by the chelation of magnesium and calcium ions, thereby separating the epithelial cells.

Stability Shelf Life

Generally, EDTA is stable as a solid and in aqueous solution. Only strong oxidizing agents can attack it chemically. The stability of EDTA-metal chelates increases according to the order: Na+ EDTA is less stable than its salts and tends to decarboxylate when heated to 150 °C. It is stable when stored and when boiled in aqueous solution.

Dates

Modify: 2023-08-15
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